Stereochemical Fidelity in Cycloaddition: 1,2,3-Triphenylaziridine vs. 1-Methyl-2,3-diphenylaziridine
In the thermal reaction with dimethyl dicyanofumarate, cis-1,2,3-triphenylaziridine (cis-1b) produces exclusively a single stereoisomeric pyrrolidine-3,4-dicarboxylate (product 10), consistent with a fully concerted, orbital-symmetry-controlled pathway. In stark contrast, the N-methyl analog cis-1-methyl-2,3-diphenylaziridine (cis-1a) yields a mixture of two stereoisomeric pyrrolidine-3,4-dicarboxylates (8a and 8b) under identical conditions, indicating a competing stepwise, non-concerted mechanism via zwitterionic intermediates [1]. The X-ray crystal structures of 8a, 8b, and 10 unambiguously confirmed these configurational assignments [1].
| Evidence Dimension | Number of stereoisomeric cycloaddition products formed with dimethyl dicyanofumarate |
|---|---|
| Target Compound Data | 1 stereoisomer (product 10) |
| Comparator Or Baseline | 2 stereoisomers (products 8a and 8b) for cis-1-methyl-2,3-diphenylaziridine |
| Quantified Difference | 1 vs. 2 stereoisomers; mechanistic switch from concerted-only to competitive stepwise pathway |
| Conditions | Thermal reaction (boiling toluene), identical dipolarophile (dimethyl dicyanofumarate), cis-aziridine configuration |
Why This Matters
For procurement decisions in stereoselective synthesis, 1,2,3-triphenylaziridine guarantees a single-product outcome where the N-methyl analog produces an isomeric mixture requiring costly chromatographic separation.
- [1] G. Mlostoń, K. Urbaniak, M. Domagała, A. Pfitzner, M. Zabel, and H. Heimgartner, 'Thermal [2+3]-Cycloadditions of trans-1-Methyl-2,3-diphenylaziridine with C=S and C=C Dipolarophiles: An Unexpected Course with Dimethyl Dicyanofumarate,' Helv. Chim. Acta, 2009, 92, 2631–2642. View Source
